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Compound of Interest

Compound Name: p-Ranolazine

CAS No.: 1393717-45-7

Cat. No.: B1145470

Get Quote

Executive Summary & Discovery Context
p-Ranolazine (CAS: 1393717-45-7) is the para-isomer of the anti-anginal drug Ranolazine.[1]

[2][3] Chemically defined as N-(2,6-dimethylphenyl)-4-[2-hydroxy-3-(4-

methoxyphenoxy)propyl]-1-piperazineacetamide, it represents a critical structural analogue and

process-related impurity in the manufacturing of Ranolazine API (Active Pharmaceutical

Ingredient).

The "Discovery" of p-Ranolazine
Unlike the parent drug Ranolazine, which was discovered through targeted structure-activity

relationship (SAR) campaigns by Syntex (later Roche/Gilead) to optimize anti-ischemic activity

without hemodynamic depression, p-Ranolazine was "discovered" through the rigorous

impurity profiling required for CMC (Chemistry, Manufacturing, and Controls) compliance.[4][5]

Its presence in the synthesis pathway is primarily attributed to the regiochemistry of the starting

material, Guaiacol (2-methoxyphenol). Commercial Guaiacol often contains trace amounts of 4-

methoxyphenol (MEHQ). During the alkylation with epichlorohydrin, this impurity is carried

forward, eventually coupling with the piperazine backbone to form p-Ranolazine.
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Significance in Drug Development:

Regulatory Compliance: ICH Q3A/B guidelines mandate the identification and qualification of

impurities >0.1%. p-Ranolazine serves as a vital Reference Standard for HPLC method

validation.

Process Control: Its abundance is a direct quality indicator of the starting material (Guaiacol)

purity.

SAR Insight: While the ortho-methoxy group in Ranolazine is crucial for its specific binding

affinity to the late sodium channel (

), the para-isomer typically exhibits significantly altered binding kinetics, rendering it less
potent and confirming the necessity of the ortho-substitution.

Retrosynthetic Analysis & Pathway Logic
The synthesis of p-Ranolazine follows a convergent pathway identical to the parent drug but

utilizes 4-methoxyphenol as the aryl ether precursor. The pathway is bipartite, converging at

the final N-alkylation of the piperazine ring.

Strategic Disconnections
C-N Bond Formation (Convergent Step): The final assembly involves the nucleophilic attack

of the secondary amine of the Piperazine Intermediate on the epoxide ring of the Glycidyl

Ether Intermediate.

Amide Bond Formation: The piperazine tail is constructed by acylating 2,6-dimethylaniline.

Ether Linkage: The aryl moiety is introduced via Williamson ether synthesis.

DOT Diagram: Retrosynthetic Logic & Forward Pathway
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Figure 1: Convergent synthesis pathway for p-Ranolazine showing the parallel construction of

the piperazine amide backbone (blue path) and the para-substituted glycidyl ether (red path).

Detailed Experimental Protocols
As a Senior Application Scientist, I emphasize that stoichiometric control and thermal

management are critical in these steps to prevent dimerization (in Step 2) and polymerization

(in Step 3).

Phase 1: Synthesis of the Piperazine Backbone
(Intermediate B)
Reaction: 2-Chloro-N-(2,6-dimethylphenyl)acetamide + Piperazine

Intermediate B
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Rationale: A large excess of piperazine is used to prevent the formation of the bis-alkylated

impurity (Ranolazine Dimer), which is difficult to remove downstream.

Protocol:

Charge a 500 mL 3-neck Round Bottom Flask (RBF) with Piperazine anhydrous (43.0 g,

0.50 mol, 5.0 eq) and Ethanol (150 mL).

Heat the mixture to reflux (

) until fully dissolved.

Add a solution of 2-Chloro-N-(2,6-dimethylphenyl)acetamide (19.7 g, 0.10 mol) in Ethanol

(50 mL) dropwise over 60 minutes. Critical: Slow addition favors mono-alkylation.

Reflux for 3 hours. Monitor by TLC (System: DCM/MeOH 9:1).

Workup: Distill off ethanol under reduced pressure. Resuspend residue in water (200 mL)

and extract with Dichloromethane (DCM) (

).

Wash organic layer with water (

) to remove excess piperazine.

Dry over anhydrous

and concentrate to yield Intermediate B as a pale yellow solid.

Expected Yield: 75-80%

Purity: >95% (HPLC)[6]

Phase 2: Synthesis of the para-Glycidyl Ether
(Intermediate C)
Reaction: 4-Methoxyphenol + Epichlorohydrin
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Intermediate C

Rationale: Utilizing 4-methoxyphenol specifically targets the para-isomer. The use of

in acetonitrile provides a milder base environment than NaOH, reducing epoxide hydrolysis.

Protocol:

Charge a 250 mL RBF with 4-Methoxyphenol (12.4 g, 0.10 mol), Potassium Carbonate (27.6

g, 0.20 mol), and Acetonitrile (100 mL).

Stir at room temperature for 30 minutes.

AddEpichlorohydrin (23.5 mL, 0.30 mol, 3.0 eq). Excess drives reaction to completion.

Heat to reflux (

) for 5-6 hours.

Filter hot to remove inorganic salts (

).

Concentrate the filtrate under vacuum.

Purification: The crude oil is often used directly, but for high-purity reference standards, purify

via column chromatography (Silica gel, Hexane/EtOAc 9:1).

Identity: 1-(2,3-epoxypropoxy)-4-methoxybenzene.

Phase 3: Final Coupling (p-Ranolazine Formation)
Reaction: Intermediate B + Intermediate C

p-Ranolazine

Protocol:

DissolveIntermediate B (2.47 g, 10 mmol) in Methanol (30 mL).
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AddIntermediate C (1.98 g, 11 mmol, 1.1 eq).

Reflux the mixture for 4-6 hours.

Monitor: HPLC should show disappearance of Intermediate B.

Cool to room temperature.

Acidify with HCl/IPA solution to precipitate the dihydrochloride salt (optional, for stability) or

evaporate solvent and recrystallize the free base from Ethyl Acetate/Hexane.

Isolate p-Ranolazine as a white to off-white solid.

Analytical Characterization & Data
For a self-validating system, the synthesized p-Ranolazine must be characterized against the

known properties of Ranolazine to ensure structural distinction.

Comparative Data Table
Parameter Ranolazine (Ortho-Isomer)

p-Ranolazine (Para-
Isomer)

CAS Number 95635-55-5 1393717-45-7

Molecular Formula

Molecular Weight 427.54 g/mol 427.54 g/mol

Substituent Position 2-Methoxy (Ortho) 4-Methoxy (Para)

H-NMR (Aromatic)
Multiplet

6.8 - 7.0 ppm (4H)

Doublets

6.83, 6.89 ppm (AA'BB'

system)

HPLC Retention Time* ~12.5 min ~11.2 min (More polar)

Primary Origin Target API Impurity from 4-methoxyphenol

*Note: Retention times are illustrative based on standard C18 Reverse Phase methods

(Acetonitrile/Buffer gradient).
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Impurity Profiling Workflow
The following diagram illustrates how p-Ranolazine is detected and managed within the

Quality Control (QC) workflow.

Ranolazine API
(Crude)

HPLC Analysis
(C18 Column, UV 220nm) Peak at RRT ~0.9? Identify as

p-Ranolazine
Yes Quantify vs.

Ref Standard
Action:

Check Guaiacol Purity
If > 0.15%

Click to download full resolution via product page

Figure 2: QC Decision tree for identifying and managing p-Ranolazine impurity in API

production.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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